molecular formula C7H7BrN2O2 B13032752 Methyl 4-amino-2-bromonicotinate

Methyl 4-amino-2-bromonicotinate

Cat. No.: B13032752
M. Wt: 231.05 g/mol
InChI Key: WBOBAASLHLPGHX-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-bromonicotinate is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of nicotinic acid, featuring a bromine atom at the 2-position and an amino group at the 4-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-amino-2-bromonicotinate can be synthesized through several methods. One common approach involves the bromination of methyl nicotinate followed by amination. The bromination step typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The subsequent amination can be achieved using ammonia or an amine source under suitable conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and amination processes. These methods are optimized for high yield and purity, employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-2-bromonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted nicotinates, nitro derivatives, and various coupled products, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 4-amino-2-bromonicotinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-amino-2-bromonicotinate involves its interaction with specific molecular targets. The bromine atom and amino group facilitate binding to enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .

Comparison with Similar Compounds

  • Methyl 2-amino-4-bromonicotinate
  • Methyl 6-amino-5-bromonicotinate
  • Methyl 2-bromonicotinate

Comparison: Methyl 4-amino-2-bromonicotinate is unique due to the specific positioning of the amino and bromine groups, which confer distinct reactivity and biological activity compared to its analogs. For instance, methyl 2-amino-4-bromonicotinate has the amino group at the 2-position, leading to different chemical behavior and applications .

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

methyl 4-amino-2-bromopyridine-3-carboxylate

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3,(H2,9,10)

InChI Key

WBOBAASLHLPGHX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN=C1Br)N

Origin of Product

United States

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